![molecular formula C20H12ClN3O4 B2498178 7-Chloro-2-(5-methylisoxazol-3-yl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 874396-80-2](/img/structure/B2498178.png)
7-Chloro-2-(5-methylisoxazol-3-yl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Description
7-Chloro-2-(5-methylisoxazol-3-yl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a useful research compound. Its molecular formula is C20H12ClN3O4 and its molecular weight is 393.78. The purity is usually 95%.
BenchChem offers high-quality 7-Chloro-2-(5-methylisoxazol-3-yl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Chloro-2-(5-methylisoxazol-3-yl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of “7-Chloro-2-(5-methylisoxazol-3-yl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione”:
Pharmaceutical Development
This compound is of significant interest in pharmaceutical research due to its potential therapeutic properties. Its unique structure allows for interactions with various biological targets, making it a candidate for drug development, particularly in the treatment of neurological disorders and cancers .
Chemical Synthesis
The compound’s complex structure makes it a valuable subject in the field of chemical synthesis. Researchers study its synthesis pathways to develop new methods for constructing similar heterocyclic compounds, which are crucial in medicinal chemistry .
Photophysical Studies
The chromeno[2,3-c]pyrrole core of the compound is studied for its photophysical properties. This includes investigations into its fluorescence and phosphorescence behaviors, which are important for developing new materials for optoelectronic applications .
Biological Activity Screening
Researchers use this compound in high-throughput screening assays to identify its biological activities. This helps in understanding its potential as a lead compound in drug discovery, particularly for its antimicrobial and anti-inflammatory properties .
Material Science
The compound’s unique electronic properties make it a subject of interest in material science. It is studied for its potential use in the development of organic semiconductors and other advanced materials .
Environmental Chemistry
In environmental chemistry, this compound is explored for its potential role in the degradation of pollutants. Its reactivity and stability under various conditions are key factors in these studies .
Catalysis Research
The compound is also investigated for its catalytic properties. Researchers study its ability to act as a catalyst in various chemical reactions, which can lead to more efficient and sustainable industrial processes .
Toxicological Studies
Understanding the toxicological profile of this compound is crucial for its safe application in various fields. Studies focus on its effects on different biological systems to ensure it can be used safely in pharmaceuticals and other applications .
properties
IUPAC Name |
7-chloro-2-(5-methyl-1,2-oxazol-3-yl)-1-pyridin-4-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12ClN3O4/c1-10-8-15(23-28-10)24-17(11-4-6-22-7-5-11)16-18(25)13-9-12(21)2-3-14(13)27-19(16)20(24)26/h2-9,17H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIGOPNYGUOQHON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)Cl)C5=CC=NC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-2-(5-methylisoxazol-3-yl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione |
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